N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c1-14-10-11-26-19(12-14)24-20(15-6-8-17(23)9-7-15)21(26)25-22(27)16-4-3-5-18(13-16)28-2/h3-13H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYZRYVZVOCONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the fluorophenyl and methoxybenzamide groups. Common reagents used in these reactions include halogenated precursors, metal catalysts, and various organic solvents. The reaction conditions often require precise temperature control and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining stringent quality control. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves replacing a hydrogen atom with another functional group, such as a halogen or alkyl group.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary but often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
Biochemical Pathways
- Inhibition of COX-2 : Reduces inflammation and pain.
- Impact on Prostaglandin Synthesis : Alters the production of key inflammatory mediators.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects in treating various diseases:
- Anti-inflammatory Properties : It has shown promise in reducing inflammation in preclinical models.
- Anticancer Activity : Research indicates potential efficacy against certain cancer cell lines, making it a candidate for further clinical evaluation.
Biological Studies
Studies have demonstrated that N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide exhibits:
- Antimicrobial Activity : Effective against various bacterial strains.
- Antiviral Properties : Preliminary studies suggest activity against specific viral infections.
Case Study 1: Anti-inflammatory Effects
In a study conducted on animal models of arthritis, the administration of this compound resulted in significant reductions in joint swelling and pain compared to control groups. The compound's ability to inhibit COX-2 was confirmed through biochemical assays.
Case Study 2: Anticancer Activity
A recent investigation assessed the compound's effects on human cancer cell lines. Results indicated that treatment with this compound led to reduced cell viability and induced apoptosis in cancer cells, highlighting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous imidazo[1,2-a]pyridine derivatives, focusing on structural variations, physicochemical properties, and synthetic insights.
Substituent Variations on the Imidazo[1,2-a]pyridine Core
Target Compound :
- Position 2 : 4-Fluorophenyl.
- Position 3 : 3-Methoxybenzamide.
- Position 7 : Methyl.
Diethyl Hydrazine Dicarboxylate Derivatives () :
- Example : Diethyl 1-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)hydrazine-1,2-dicarboxylate (3p).
- Key Differences : Position 3 is substituted with a hydrazine dicarboxylate group instead of benzamide. Position 6 has a methyl group (vs. position 7 in the target compound).
- Molecular Weight : 408.1666 .
-
- Example : N-ethyl-N-(2-pyridinylmethyl)-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide (Example 14).
- Key Differences : Position 3 is substituted with an acetamide group linked to a pyridinylmethyl-ethylamine chain. The phenyl group at position 2 is 4-chlorophenyl (vs. 4-fluorophenyl in the target compound).
- Synthetic Yield : 51.2–74.4% for similar derivatives .
Benzamide Analogs ()
- Example : 2-Chloro-6-fluoro-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide.
- Key Differences :
- Position 2 : 4-Methoxyphenyl (vs. 4-fluorophenyl).
- Benzamide Substituents : 2-Chloro-6-fluoro (vs. 3-methoxy).
- Physicochemical Properties :
- Molecular Weight : 409.845.
- Hydrogen Bond Acceptors/Donors: 4/1.
- xLogP : 5.7 (indicative of high lipophilicity due to chlorine and fluorine substituents) .
Morpholine Carboxylate Derivatives ()
- Example: Camlipixant (BLU-5937). Structure: Methyl (2s)-2-({2-[2,6-difluoro-4-(methylcarbamoyl)phenyl]-7-methylimidazo[1,2-a]pyridin-3-yl}methyl)morpholine-4-carboxylate. Key Differences: Position 3 includes a morpholine carboxylate and methylcarbamoyl group. The phenyl group at position 2 is polyhalogenated (2,6-difluoro).
Physicochemical and Structural Comparison Table
*Estimated based on molecular formula.
†Predicted using substituent contributions.
‡Calculated from functional groups.
Key Insights from Structural Modifications
Lipophilicity :
- The target compound’s 3-methoxybenzamide group likely reduces lipophilicity (xLogP ~4.2) compared to ’s chlorinated/fluorinated analog (xLogP 5.7). Methoxy groups are less lipophilic than halogens .
Hydrogen-Bonding Capacity: The 3-methoxybenzamide provides one H-bond donor (amide NH) and five acceptors (amide carbonyl, methoxy oxygen, and three aromatic ring lone pairs). This contrasts with ’s analog, which has fewer acceptors due to halogen substituents .
Synthetic Feasibility :
- Acetamide derivatives (e.g., Example 14) are synthesized in moderate yields (51–74%), suggesting that the target compound’s benzamide group may require optimized coupling conditions .
Biological Implications: Substituents at position 2 (e.g., 4-fluorophenyl vs. For example, 4-fluorophenyl may enhance metabolic stability compared to chlorinated analogs .
Biological Activity
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide is a complex organic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : 299.33 g/mol
- CAS Number : 850931-12-3
The structure includes a fluorophenyl group, a methylimidazo[1,2-a]pyridine core, and a methoxybenzamide moiety, which contribute to its biological properties.
Antiviral Properties
Research indicates that derivatives of benzamide compounds exhibit antiviral activity. For instance, studies have shown that certain N-phenylbenzamide derivatives can enhance intracellular levels of APOBEC3G (A3G), a protein known to inhibit the replication of various viruses, including Hepatitis B virus (HBV) and HIV . The mechanism appears to involve the stabilization of A3G levels within cells, which is crucial for its antiviral function.
Anticancer Activity
Compounds similar to this compound have been investigated for their potential as anticancer agents. The imidazo[1,2-a]pyridine scaffold is known for its ability to target specific kinases involved in cancer cell proliferation. For example, benzamide derivatives have shown promise in inhibiting RET kinase activity, which is implicated in various cancers .
In Vitro Studies
In vitro studies on similar compounds suggest that they can significantly inhibit viral replication and cancer cell growth. For instance, one study demonstrated that an N-phenylbenzamide derivative effectively reduced HBV replication in HepG2 cells by modulating A3G levels .
| Study | Compound Tested | Biological Activity | Mechanism |
|---|---|---|---|
| Study 1 | IMB-0523 | Anti-HBV | Increased A3G levels |
| Study 2 | Benzamide Derivative | RET Kinase Inhibition | Targeting kinase pathways |
In Vivo Studies
Animal models have also been utilized to assess the efficacy of these compounds. In one notable study, IMB-0523 was tested in a duck HBV model, demonstrating significant antiviral effects comparable to existing treatments . These results highlight the potential for developing new antiviral therapies based on this chemical framework.
Q & A
Q. What are the common synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves:
- Metal-catalyzed coupling reactions (e.g., palladium-catalyzed cross-coupling) to construct the imidazo[1,2-a]pyridine core .
- Amide bond formation using coupling agents like DCC/HOBt or pivaloyl chloride derivatives to attach the 3-methoxybenzamide group .
- Key intermediates include halogenated precursors (e.g., 8-bromoimidazo[1,2-a]pyridine derivatives) and functionalized aniline intermediates for fluorophenyl substitution .
Table 1: Key Intermediates and Their Roles
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Critical for confirming regiochemistry of substituents (e.g., distinguishing 7-methyl vs. 6-methyl positions) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns, especially for hydrazine derivatives .
- FT-IR : Identifies carbonyl (C=O) and amide (N-H) functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Temperature control : Low temperatures (-50°C) prevent side reactions during amide coupling .
- Catalyst loading : Optimizing palladium catalyst ratios (e.g., 5 mol%) balances cost and efficiency .
Q. What strategies resolve contradictions in NMR data for derivatives?
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in crowded aromatic regions .
- Isotopic labeling : Clarifies ambiguous carbon environments (e.g., fluorophenyl vs. methoxybenzamide groups) .
- Comparative analysis : Cross-referencing with structurally similar compounds (e.g., 2-(3,4-difluorophenyl) analogs) identifies consistent spectral patterns .
Q. How do substituents influence physicochemical properties?
- Fluorine substitution : Enhances metabolic stability and lipophilicity (logP ~2.8) compared to non-fluorinated analogs .
- Methoxy groups : Increase hydrogen-bonding potential (PSA ~75 Ų), affecting solubility and crystal packing .
- Methyl groups : Reduce rotational freedom, stabilizing the imidazo[1,2-a]pyridine core conformation .
Q. What computational methods predict hydrogen-bonding patterns?
- Graph set analysis : Maps hydrogen-bonding networks in crystals using Etter’s rules (e.g., N-H···O=C interactions) .
- DFT calculations : Models intermolecular forces (e.g., dipole-dipole interactions) to predict crystal morphology .
Biological and Pharmacological Considerations
Q. What biological activities are reported for related analogs?
- Antiproliferative activity : Imidazo[1,2-a]pyridine derivatives inhibit kinases (e.g., MAPK10) and show promise in cancer models .
- COX-2 inhibition : Sulfonamide-substituted analogs demonstrate selectivity (IC50 < 1 µM) in inflammatory pathways .
Q. How can structure-activity relationships (SAR) guide optimization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
